molecular formula C7H7NO3 B101270 4-acetyl-1H-pyrrole-2-carboxylic Acid CAS No. 16168-93-7

4-acetyl-1H-pyrrole-2-carboxylic Acid

Cat. No.: B101270
CAS No.: 16168-93-7
M. Wt: 153.14 g/mol
InChI Key: VVIPTQFODJDSQU-UHFFFAOYSA-N
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Description

4-acetyl-1H-pyrrole-2-carboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways

4-acetyl-1H-pyrrole-2-carboxylic Acid is implicated in essential metabolic processes, such as the oxoglutarate reductive carboxylation pathway, which plays a critical role in providing acetyl groups for processes like lipogenesis and acetylations. This pathway is significantly influenced by the nutritional state of the organism, highlighting its importance in metabolic regulation (D'adamo & Tobin, 1979).

Plant Defense Mechanisms

Research has also explored the role of pyrroline-5-carboxylate (P5C), related to this compound, in plant defense against pathogens. P5C metabolism in plants is tightly regulated, especially during pathogen infection and abiotic stress, indicating its significance in plant resilience (Qamar, Mysore, & Senthil-Kumar, 2015).

Extraction and Separation Technologies

The compound's relevance extends to extraction and separation technologies, with supercritical fluids highlighted as an efficient method for the separation of carboxylic acids from aqueous solutions. Such advancements point towards environmentally friendly and effective separation methods (Djas & Henczka, 2018).

Cancer Therapy

In the realm of cancer therapy, acetyl-CoA carboxylase-a has been identified as a novel target. The up-regulation of this enzyme in various human cancers suggests that inhibitors developed for metabolic diseases could be potential therapeutic agents for cancer treatment, demonstrating the medical significance of compounds involved in acetyl-CoA metabolism (Wang et al., 2010).

Corrosion Studies

The impact of carboxylic acids, including acetic acid, on the corrosion of copper has been thoroughly reviewed, revealing the relative aggressiveness of different acids and their industrial implications, particularly in environments with significant industrial emissions (Bastidas & La Iglesia, 2007).

Biocatalyst Inhibition

Furthermore, carboxylic acids' role as microbial inhibitors, despite their potential as biorenewable chemicals, underscores the need for metabolic engineering strategies to increase microbial robustness, highlighting the complex interplay between beneficial and inhibitory effects of these compounds (Jarboe, Royce, & Liu, 2013).

Properties

IUPAC Name

4-acetyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4(9)5-2-6(7(10)11)8-3-5/h2-3,8H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIPTQFODJDSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377571
Record name 4-acetyl-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16168-93-7
Record name 4-acetyl-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetyl-1H-pyrrole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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